molecular formula C25H44O3 B13385072 6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

Cat. No.: B13385072
M. Wt: 392.6 g/mol
InChI Key: HYCMOIGNYNCMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAR 502: is a dual agonist for the farnesoid X receptor and the G-protein coupled bile acid receptor 1. This compound has shown significant potential in promoting the browning of white adipose tissue and reversing liver steatosis and fibrosis . It is primarily used in scientific research for its effects on metabolic pathways and liver health.

Preparation Methods

Synthetic Routes and Reaction Conditions: BAR 502 is synthesized through a series of high-yield condensation reactions. The compound is a truncated side chain alcohol with both substituents on ring B in the alpha-configuration . The synthesis involves the use of various reagents and catalysts to achieve the desired molecular structure.

Industrial Production Methods: The industrial production of BAR 502 involves large-scale synthesis using similar high-yield condensation reactions. The process is optimized for maximum yield and purity, ensuring that the compound meets the stringent requirements for scientific research .

Chemical Reactions Analysis

Types of Reactions: BAR 502 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents

Properties

Molecular Formula

C25H44O3

Molecular Weight

392.6 g/mol

IUPAC Name

6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C25H44O3/c1-5-17-21-14-16(27)8-11-25(21,4)20-9-12-24(3)18(15(2)10-13-26)6-7-19(24)22(20)23(17)28/h15-23,26-28H,5-14H2,1-4H3

InChI Key

HYCMOIGNYNCMRH-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCO)C)C)O

Origin of Product

United States

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